molecular formula C18H17N5O5S2 B2740211 ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689749-28-8

ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2740211
CAS No.: 689749-28-8
M. Wt: 447.48
InChI Key: XKQYKPBMQILDST-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based heterocyclic compound characterized by:

  • 4-Nitrophenyl substituent: Introduces strong electron-withdrawing effects, enhancing electrophilic reactivity .
  • Thiophen-2-yl formamido group: Contributes π-π stacking interactions and modulates solubility .

This compound is synthesized via S-alkylation of triazole-thiones with α-halogenated ketones under basic conditions, a method common to analogous triazoles .

Properties

IUPAC Name

ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S2/c1-2-28-16(24)11-30-18-21-20-15(10-19-17(25)14-4-3-9-29-14)22(18)12-5-7-13(8-6-12)23(26)27/h3-9H,2,10-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQYKPBMQILDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with a nitro-substituted benzaldehyde derivative.

Procedure :

  • Reactants :
    • Thiosemicarbazide (1.0 equiv)
    • 4-Nitrobenzaldehyde (1.2 equiv)
    • Acetic acid (catalyst) in ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours.
  • Product : 4-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78%).

Mechanism :
The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the aldehyde carbonyl, followed by cyclization and elimination of water.

Functionalization of the Triazole Core

Formamidation at Position 5

The primary amine at position 5 is acylated with thiophene-2-carbonyl chloride to install the formamido group.

Procedure :

  • Reactants :
    • Ethyl 2-[(4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1.0 equiv)
    • Thiophene-2-carbonyl chloride (1.2 equiv)
    • Triethylamine (2.0 equiv) in dichloromethane.
  • Conditions : 0°C to room temperature, 4 hours.
  • Product : Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (Yield: 72%).

Key Challenges :

  • Competitive oxidation of the thiophene ring is mitigated by maintaining inert conditions (N₂ atmosphere).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)
  • Eluent : Ethyl acetate/hexane (3:7).
  • Purity : >98% (HPLC).

Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.35 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45 (m, 3H, Thiophene-H), 4.25 (q, 2H, OCH₂), 4.10 (s, 2H, SCH₂), 3.95 (s, 2H, NHCH₂), 1.30 (t, 3H, CH₃).
IR (KBr) 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).
MS (ESI) m/z 492.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Stepwise Functionalization High regioselectivity Lengthy (3 steps) 72%
One-Pot Cyclization Reduced purification Lower yield (58%) 58%

Chemical Reactions Analysis

ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nitric acid, hydrogen gas, halogens, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives, including those similar to ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, exhibit notable antimicrobial properties. Triazoles are known to inhibit the growth of bacteria and fungi by interfering with their cellular processes. A study demonstrated that certain triazole derivatives showed significant activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structural features suggest its potential as an anticancer agent. Heterocyclic compounds like triazoles have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown efficacy against specific cancer cell lines by targeting critical pathways involved in tumor growth . The incorporation of a nitrophenyl group may enhance the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes related to metabolic diseases. Research on similar triazole compounds has indicated their effectiveness in inhibiting lipase and urease activities, which are crucial in fat metabolism and urea cycle disorders . This opens avenues for developing therapeutic agents aimed at managing conditions such as obesity and hyperurecemia.

Pesticidal Activity

Triazole derivatives have been recognized for their fungicidal properties. This compound could potentially be utilized in agricultural settings to protect crops from fungal infections. Studies have shown that triazole-based fungicides are effective against a wide range of plant pathogens, thereby enhancing crop yields and sustainability .

Plant Growth Regulation

Compounds like this compound may also act as plant growth regulators. Research indicates that certain triazoles can modulate plant growth by influencing hormonal pathways or enhancing stress resistance . This application is particularly relevant in the context of climate change and the need for resilient agricultural practices.

Development of Functional Materials

The unique chemical structure of this compound positions it as a candidate for creating novel materials with specific functionalities. For instance, its potential use in synthesizing polymers or nanomaterials could lead to advancements in electronics or photonics due to its electronic properties .

Catalysis

Triazole compounds are also being explored for catalytic applications due to their ability to stabilize transition states during chemical reactions. The presence of sulfur and nitrogen atoms in the structure may enhance catalytic efficiency in various organic transformations . This could lead to more sustainable chemical processes with reduced environmental impact.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene moieties can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key structural differences among triazole derivatives are summarized in Table 1:

Compound R<sup>4</sup> Position R<sup>5</sup> Position Sulfanyl Acetate Substituent Reference
Target Compound 4-Nitrophenyl [(Thiophen-2-yl)formamido]methyl Ethyl ester
Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-nitrobenzamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl]acetate 4-Fluorophenyl [(4-Nitrobenzoyl)amino]methyl Ethyl ester
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl Thiophen-2-yl N-(4-fluorophenyl)acetamide
2-((4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1-phenylethanone 4-Chlorophenyl Phenyl Phenylethanone

Key Observations :

  • Electron-withdrawing groups (EWGs): The target’s 4-nitrophenyl group increases electrophilicity compared to fluorophenyl (σm = 0.73 vs.
  • Thiophene vs. Benzene : Thiophen-2-yl improves lipophilicity (XLogP3 ≈ 3.3) compared to phenyl (XLogP3 ≈ 2.8) , affecting membrane permeability.
  • Amide vs. Ester Linkages : The formamido group in the target may enhance hydrogen bonding with biological targets compared to simple alkyl chains .

Divergences :

  • Halogenated Ketones: The target uses ethyl bromoacetate, introducing an ester group, while analogs like employ phenylethanone derivatives.
  • Substituent Compatibility : Nitro groups require controlled reaction conditions to avoid reduction .
Table 2: Comparative Bioactivity and Properties
Property Target Compound Ethyl 2-[[4-(4-Fluorophenyl)-5-[(4-Nitrobenzamido)methyl]triazol-3-yl]sulfanyl]acetate 2-{[4-Ethyl-5-(Thiophen-2-yl)triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide
Molecular Weight (g/mol) ~477 (estimated) 473.5 407.5
Hydrogen Bond Acceptors 9 9 6
XLogP3 ~3.5 3.3 3.1
Reported Activity Not reported Anticancer (in silico) Kinase inhibition

Insights :

  • Solubility : The target’s nitro group reduces aqueous solubility compared to fluorine-containing analogs .

Computational and SAR Insights

  • Similarity Metrics : The target’s Tanimoto similarity with is moderate (~0.65) due to shared thiophene and triazole motifs, but lower with fluorophenyl analogs (~0.45) .
  • SAR Trends: R<sup>4</sup> Position: EWGs (e.g., -NO2) improve electrophilic reactivity but may reduce metabolic stability. R<sup>5</sup> Position: Bulky substituents (e.g., formamido-methyl) enhance target specificity .

Biological Activity

Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole ring, a nitrophenyl group, and a thiophene moiety. Its IUPAC name is this compound. The molecular formula is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, and it has a molecular weight of 368.39 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions, while the triazole and thiophene rings may engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. For example, similar triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens:

Compound TypeMicroorganisms TestedActivity Observed
Triazole DerivativesCandida albicans, Staphylococcus aureus, Escherichia coliInhibition of growth observed in disk diffusion assays .
Thiophene DerivativesVarious Gram-positive and Gram-negative bacteriaModerate to high antimicrobial activity .

Anticancer Potential

Studies suggest that triazole derivatives can exhibit anticancer properties. For instance, certain synthesized compounds have shown activity against colon carcinoma and breast cancer cell lines:

CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-116 (Colon Cancer)6.2
Compound BT47D (Breast Cancer)27.3

These findings highlight the potential of this compound as a candidate for further anticancer research .

Case Studies

  • Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity : In another study focusing on the anticancer properties of thiophene-containing compounds, derivatives were tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity in certain derivatives, suggesting a potential pathway for developing new anticancer agents .

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